Cas no 31265-39-1 (1,3-Benzenediol,4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-)

1,3-Benzenediol,4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis- structure
31265-39-1 structure
Product Name:1,3-Benzenediol,4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-
CAS-nummer:31265-39-1
MF:C20H17ClO5
MW:372.798985242844
CID:323058
PubChem ID:169277
Update Time:2025-04-19

1,3-Benzenediol,4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Benzenediol,4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-
    • 4-[[5-chloro-3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]benzene-1,3-diol
    • 1,3-Benzenediol, 4,4'-((5-chloro-2-hydroxy-1,3-phenylene)bis(methylene))bis-
    • 4,4'-((5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene))bisresorcinol
    • 4,4'-[(5-chloro-2-hydroxybenzene-1,3-diyl)dimethanediyl]dibenzene-1,3-diol
    • 31265-39-1
    • NS00029051
    • 4,4'-[(5-CHLORO-2-HYDROXY-1,3-PHENYLENE)BIS(METHYLENE)]BISRESORCINOL
    • 2,6-Bis(2,4-dihydroxyphenylmethyl)-4-chlorophenol
    • 4-Chloro-2,6-bis(2,4-dihydroxybenzyl)phenol
    • FXNREMQIVSLLHN-UHFFFAOYSA-N
    • Resorcinol, 4,4'-[(5-chloro-2-hydroxy-m-phenylene)dimethylene]di-
    • 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol
    • L7U4NCW26T
    • 1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-
    • SCHEMBL6118476
    • DTXSID3067605
    • 4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis[1,3-benzenediol]
    • EINECS 250-540-8
    • 2,6-bis-(2',4'-dihydroxybenzyl)-4-chlorophenol
    • Inchi: 1S/C20H17ClO5/c21-15-7-13(5-11-1-3-16(22)9-18(11)24)20(26)14(8-15)6-12-2-4-17(23)10-19(12)25/h1-4,7-10,22-26H,5-6H2
    • InChI-sleutel: FXNREMQIVSLLHN-UHFFFAOYSA-N
    • LACHT: ClC1C=C(C(=C(C=1)CC1C=CC(=CC=1O)O)O)CC1C=CC(=CC=1O)O

Berekende eigenschappen

  • Exacte massa: 372.07651
  • Monoisotopische massa: 372.076
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 412
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • Dichtheid: 1.477
  • Kookpunt: 623.7°Cat760mmHg
  • Vlampunt: 331°C
  • Brekindex: 1.715
  • PSA: 101.15
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.